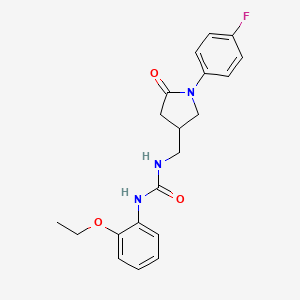

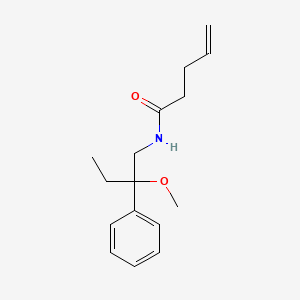

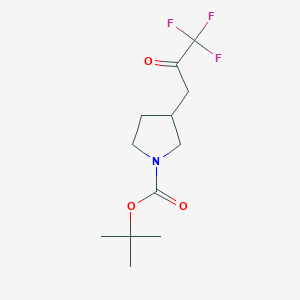

![molecular formula C25H22O3S2 B2573373 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one CAS No. 306978-19-8](/img/structure/B2573373.png)

5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one, also known as PSC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PSC is a yellow crystalline solid that belongs to the family of cyclohexenones. In

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

One study discusses the reaction of phenylmethanesulfonyl chloride with tertiary amines, forming materials that show geometrical isomerism about a double bond, highlighting the compound's relevance in exploring chemical reactivity and synthesis mechanisms (J. King & T. Durst, 1966). Another research focus is on the stereochemical behaviors of cyclohexyl α-sulfonyl carbanions, examining how these reactions are influenced by the presence of a sulfonyl group (R. Tanikaga, T. Nishikawa, & Naoki Tomita, 1999).

Molecular Docking and Structural Analysis

Docking studies and structural analysis of tetrazole derivatives, including compounds related to the query compound, have been conducted to understand their orientation and interaction within the active site of enzymes, providing insights into their potential as enzyme inhibitors (B. J. Al-Hourani et al., 2015).

Organic Synthesis and Cyclization Reactions

Research on organic synthesis techniques includes the exploration of new methods for the cyclization of 1,3-diols into oxetanes, using compounds structurally similar to the query compound, indicating its utility in synthesizing novel organic frameworks (M. Christlieb et al., 2001). Additionally, cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals have been studied for their potential in creating new chemical entities through [4 + 2] and [4 + 1] radical annulations (L. Benati et al., 2003).

Synthesis of Cyclohexene Derivatives

Another application includes the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones, showcasing the compound's role in generating carbocyclic frameworks (C. Mukai, Rie Ukon, & Norikazu Kuroda, 2003).

Propriétés

IUPAC Name |

2-(benzenesulfonylmethyl)-5-phenyl-3-phenylsulfanylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O3S2/c26-24-16-20(19-10-4-1-5-11-19)17-25(29-21-12-6-2-7-13-21)23(24)18-30(27,28)22-14-8-3-9-15-22/h1-15,20H,16-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATLKJNZKMSGOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(=C1SC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

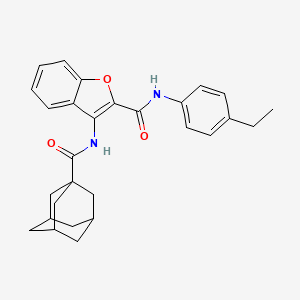

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile](/img/structure/B2573291.png)

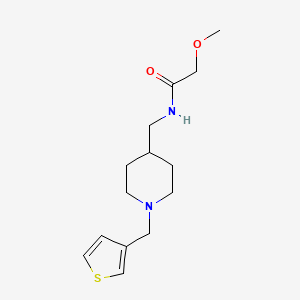

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2573294.png)

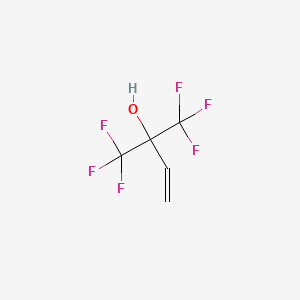

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)